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Compound of Interest

Compound Name: Tri-(PEG1-C2-acid)

Cat. No.: B1399082

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACS) represent a revolutionary therapeutic modality
designed to hijack the cell's natural protein disposal system to eliminate disease-causing
proteins. These heterobifunctional molecules consist of two active ligands connected by a
chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an
E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for
degradation by the proteasome. The linker component is a critical determinant of a PROTAC's
efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex
formed between the POI and the E3 ligase.

This technical guide focuses on Tri-(PEG1-C2-acid), a polyethylene glycol (PEG)-based linker,
providing a comprehensive overview of its physicochemical properties and its application in the
synthesis and function of PROTACSs.

Core Compound Data: Tri-(PEG1-C2-acid)

Quantitative data for Tri-(PEG1-C2-acid) is summarized in the table below.
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Property Value Reference
Molecular Formula C15H27NO9 [1112]
Molecular Weight 365.38 g/mol [1][2]

CAS Number 1381861-95-5 [1]
Appearance Yellow to brown liquid [11[3]

Purity >95.0% [1][3]

The Role of PEG Linkers in PROTAC Design

PEG linkers, such as Tri-(PEG1-C2-acid), are frequently incorporated into PROTAC design
due to their advantageous properties. The repeating ethylene glycol units impart hydrophilicity,
which can enhance the agueous solubility of the often large and hydrophobic PROTAC
molecule. This improved solubility can, in turn, positively impact cell permeability and oral
absorption.[4][5] The flexibility of the PEG chain is also crucial for allowing the two ligands of
the PROTAC to optimally orient themselves to form a stable and productive ternary complex
with the target protein and the E3 ligase.[6]

Experimental Protocols

While specific experimental protocols detailing the use of Tri-(PEG1-C2-acid) are not readily
available in the public domain, a general methodology for the synthesis of PEGylated
PROTACSs is presented below. This protocol is a representative example and may require
optimization for specific applications.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route involving the coupling of a POI ligand and an
E3 ligase ligand with a PEG-based linker.

Materials:
« POl ligand with a suitable functional group (e.g., amine, alkyne)

o E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, azide)
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e Tri-(PEG1-C2-acid) or other PEG linker with appropriate terminal functional groups
e Coupling reagents (e.g., HATU, HOBt)

o Base (e.g., DIPEA)

e Solvents (e.g., DMF, DMSO)

o For "click chemistry": Copper(ll) sulfate, sodium ascorbate, or a copper-free click chemistry
reagent.

Procedure:

 First Coupling Reaction:

[¢]

Dissolve the E3 ligase ligand and the PEG linker (e.g., Tri-(PEG1-C2-acid)) in an
appropriate solvent such as DMF.

[¢]

Add coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

[¢]

Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

[e]

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

e Second Coupling Reaction (Amide Bond Formation):
o Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
o Add coupling reagents and a base, similar to the first coupling step.

o Monitor the reaction by LC-MS and purify the final PROTAC molecule by preparative
HPLC.

» Second Coupling Reaction (Click Chemistry Example):

o If using a linker with an azide group and a POl ligand with an alkyne group, dissolve both
components in a solvent mixture such as t-BuOH/H20.
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o Add a copper(l) catalyst, typically generated in situ from copper(ll) sulfate and a reducing
agent like sodium ascorbate.

o Stir the reaction until completion and purify the final product.

Note: The choice of coupling chemistry will depend on the functional groups present on the
ligands and the linker.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of action for a PROTAC is to induce the degradation of a target
protein. This process can be visualized as a signaling pathway and is part of a broader
experimental workflow for PROTAC development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Tri-(PEG1-C2-acid) in
Proteolysis Targeting Chimeras (PROTACSs)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1399082#tri-pegl-c2-acid-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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